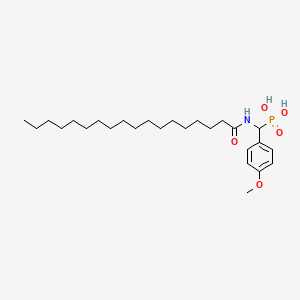

Pap-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H46NO5P |

|---|---|

Molecular Weight |

483.6 g/mol |

IUPAC Name |

[(4-methoxyphenyl)-(octadecanoylamino)methyl]phosphonic acid |

InChI |

InChI=1S/C26H46NO5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(28)27-26(33(29,30)31)23-19-21-24(32-2)22-20-23/h19-22,26H,3-18H2,1-2H3,(H,27,28)(H2,29,30,31) |

InChI Key |

TUEIJAMJKFTRLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(C1=CC=C(C=C1)OC)P(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action for "Pap-IN-2": A Search for Clarity

An extensive search of publicly available scientific literature and databases has yielded no specific information for a molecule or compound designated "Pap-IN-2." This suggests that "this compound" may be a very new, preclinical, or proprietary compound not yet widely disclosed in scientific publications. It is also possible that there may be a typographical error in the provided name.

The acronym "PAP" is associated with several distinct biological entities and processes, which could be potential areas of interest if "this compound" is related to any of them. These include:

-

Pulmonary Alveolar Proteinosis (PAP): A rare lung disease characterized by the accumulation of surfactant in the alveoli.[1][2] Research in this area focuses on the disruption of granulocyte-macrophage colony-stimulating factor (GM-CSF) signaling.[1][2]

-

Pancreatitis-Associated Protein (PAP): A family of secretory proteins (also known as Reg proteins) that are overexpressed during acute pancreatitis and are involved in inflammatory and regenerative processes.[3] Their signaling often involves the MAPK signal transduction pathway.

-

Purple Acid Phosphatases (PAPs): A group of metalloenzymes that play various roles in plant physiology, particularly in phosphate acquisition.

-

Post-Activation Potentiation (PAP): A physiological phenomenon in which muscle force production is enhanced following a bout of intense exercise. The underlying mechanism involves the phosphorylation of myosin regulatory light chains.

-

PPP1R1B (Protein Phosphatase 1 Regulatory Inhibitor Subunit 1B): Also known as DARPP-32, this is a key signaling molecule in the brain, regulated by dopamine and cAMP. It plays a crucial role in neuronal signaling and is implicated in various neurological and psychiatric disorders.

Without specific information on "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

To proceed with your request, please verify the exact name of the compound or molecule of interest. Additional information, such as the therapeutic area, the class of molecule (e.g., small molecule inhibitor, antibody), or any associated research institution or publication, would be highly beneficial in pinpointing the correct subject for a comprehensive technical overview.

References

An In-depth Technical Guide to Purple Acid Phosphatase Inhibitors

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Purple acid phosphatases (PAPs) represent a critical class of metalloenzymes implicated in a range of physiological and pathological processes, most notably bone resorption. Their role in osteoporosis and other metabolic bone diseases has positioned them as a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the inhibitors developed to target PAPs. While a specific inhibitor designated "Pap-IN-2" was not identified in the current literature, this guide summarizes the key classes of known PAP inhibitors, their mechanisms of action, and the experimental methodologies used for their evaluation. This information is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel PAP-targeted therapeutics.

Introduction to Purple Acid Phosphatase (PAP)

Purple acid phosphatases (PAPs), also known as tartrate-resistant acid phosphatases (TRAP or TRACP), are binuclear metallohydrolases that catalyze the hydrolysis of phosphate esters under acidic conditions. In mammals, the active site contains a Fe(III)Fe(II) metal center, which is essential for their catalytic activity. Elevated levels of human PAP are strongly correlated with the progression of osteoporosis, making it a key therapeutic target for the development of anti-resorptive agents.

PAPs are found in various organisms, including animals, plants, and fungi. While mammalian PAPs are primarily associated with bone metabolism, plant PAPs are involved in phosphate acquisition. Due to the challenges in obtaining sufficient quantities of human PAP for research, enzymes from other sources, such as pig and red kidney bean, are often utilized as models for inhibitor screening and development.

Classes of Purple Acid Phosphatase Inhibitors

Several classes of small molecules have been investigated as inhibitors of purple acid phosphatase. These compounds primarily target the binuclear metal center in the active site of the enzyme.

Penicillin Conjugates

A series of penicillin-based inhibitors have been synthesized and evaluated for their activity against pig PAP. These compounds are prepared by acylating 6-aminopenicillanic acid with various aromatic acid chlorides. Many of these conjugates act as competitive inhibitors, with potencies comparable to other well-known PAP inhibitors.

α-Alkoxynaphthylmethylphosphonic Acids

Derivatives of 1-naphthylmethylphosphonic acid have been designed and synthesized as potent PAP inhibitors. These compounds have demonstrated low micromolar Ki values, representing some of the most potent PAP inhibitors reported to date. Their design is based on mimicking the tetrahedral transition state of the phosphate ester hydrolysis reaction.

Phenyltriazole Carboxylic Acids

More recently, a series of phenyltriazole carboxylic acids have been developed as PAP inhibitors. Synthesized via copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), these compounds exhibit an uncompetitive mode of inhibition, suggesting they bind to the enzyme-substrate complex.

Quantitative Data on PAP Inhibitors

The inhibitory potency of various compounds against PAP is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes representative quantitative data for different classes of PAP inhibitors.

| Inhibitor Class | Representative Compound | Target Enzyme | Inhibition Type | Ki / IC50 | Reference |

| Penicillin Conjugates | Not Specified | Pig PAP | Competitive | Varies | |

| α-Alkoxynaphthylmethylphosphonic Acids | Not Specified | Pig & Plant PAP | Not Specified | as low as 4 µM (Ki) | |

| Phenyltriazole Carboxylic Acids | Compound 4f | Red Kidney Bean PAP | Competitive | ~30 µM (Ki) | |

| Phenyltriazole Carboxylic Acids | Not Specified | Pig & Red Kidney Bean PAP | Uncompetitive | as low as ~23 µM (Kiuc) |

Experimental Protocols

The evaluation of PAP inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

PAP Activity Assay

A common method to measure PAP activity is a colorimetric assay using a chromogenic substrate such as p-nitrophenyl phosphate (pNPP). The hydrolysis of pNPP by PAP produces p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., acetate buffer, pH 4.9), the PAP enzyme, and the test inhibitor at various concentrations.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate pNPP.

-

After a defined incubation period, stop the reaction by adding a strong base (e.g., NaOH).

-

Measure the absorbance of the resulting solution at 405 nm to determine the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

High-throughput screening (HTS) versions of this assay have been developed using fluorescent substrates like 6,8-difluoro-4-methylumbelliferyl phosphate (Di

discovery and synthesis of Pap-IN-2

A comprehensive search for the discovery and synthesis of a compound specifically named "Pap-IN-2" did not yield any definitive results. The scientific and medical literature extensively features the acronym "PAP," but it refers to a variety of distinct biological entities and processes, none of which could be definitively linked to a specific inhibitor or drug candidate named "this compound."

The term "PAP" most commonly stands for:

-

Purple Acid Phosphatases (PAPs): A family of metalloenzymes involved in phosphate metabolism in plants and other organisms.

-

Pancreatitis-Associated Proteins (PAPs): Proteins that are expressed in the pancreas and are associated with pancreatitis.

-

Poly(A) Polymerase (PAP): An enzyme responsible for adding a poly(A) tail to messenger RNA, a crucial step in gene expression.

-

2-Phenylaminopyrimidine (PAP) derivatives: A class of chemical compounds, some of which have been investigated as potential cancer therapeutics, such as inhibitors of Bcr-Abl kinase in chronic myeloid leukemia.[1]

Without a clear identification of "this compound" within these or other contexts, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

It is possible that "this compound" is a very recent discovery, an internal designation for a compound not yet widely published, or a term used in a highly specialized field not covered in the initial broad search.

To proceed with this request, more specific information is required to accurately identify the compound of interest. For example, providing the chemical structure, the biological target, the therapeutic area, or any associated publications would be necessary to gather the specific data needed to fulfill the detailed requirements of the prompt.

References

The Pivotal Role of Purple Acid Phosphatase in Bone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purple Acid Phosphatase (PAP), also known as Tartrate-Resistant Acid Phosphatase (TRAP), is a key metalloenzyme implicated in skeletal homeostasis. Predominantly expressed by bone-resorbing osteoclasts, this enzyme's activity is a critical component of bone remodeling and a significant biomarker for bone turnover. Elevated serum levels of PAP are correlated with the progression of metabolic bone diseases such as osteoporosis, positioning it as a promising therapeutic target for novel anti-resorptive therapies. This technical guide provides an in-depth exploration of the multifaceted role of PAP in bone metabolism, detailing its biochemical properties, physiological functions, and the signaling pathways it influences. Furthermore, it offers a comprehensive overview of established experimental protocols for its study and presents key quantitative data to facilitate comparative analysis.

Introduction: The Enzymatic Identity of Purple Acid Phosphatase

Purple Acid Phosphatase is a binuclear metallohydrolase characterized by its resistance to tartrate inhibition and its distinctive purple color in a purified, concentrated state. In mammals, the active site contains a Fe(III)-Fe(II) metal center essential for its catalytic activity, which involves the hydrolysis of phosphate esters and anhydrides under acidic conditions. While PAP is found in various tissues, its expression is exceptionally high in osteoclasts, the multinucleated cells responsible for the degradation of bone matrix. The enzyme is a glycoprotein with a molecular weight of approximately 35 kDa.

The catalytic cycle of PAP involves a redox-active process at its di-iron core. The enzyme exists in an inactive diferric (Fe(III)-Fe(III)) purple state and a catalytically active mixed-valent (Fe(III)-Fe(II)) pink state. This redox potential allows PAP to participate in not only hydrolytic reactions but also in the generation of reactive oxygen species (ROS), suggesting a broader role in the cellular microenvironment than initially understood.

Role in Bone Resorption

The primary function of PAP in bone metabolism is intrinsically linked to the bone resorption activities of osteoclasts. During resorption, osteoclasts attach to the bone surface and form a sealed compartment known as the resorption lacuna or Howship's lacuna. This isolated microenvironment is acidified by the osteoclast, creating the optimal acidic pH for PAP's enzymatic activity.

PAP is secreted into this resorption lacuna, where it is believed to dephosphorylate key bone matrix proteins, including osteopontin (OPN) and bone sialoprotein (BSP). These phosphoproteins play a crucial role in regulating mineralization and osteoclast attachment. By dephosphorylating these proteins, PAP may facilitate the degradation of the organic matrix of bone and regulate the adhesion and migration of osteoclasts on the bone surface. Evidence strongly suggests a functional role for osteoclastic acid phosphatase in bone resorption

preliminary studies on Pap-IN-2 efficacy

- 1. The efficacy of two papanicolaou devices: a randomized study in a high-risk population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recommendation: Cervical Cancer: Screening | United States Preventive Services Taskforce [uspreventiveservicestaskforce.org]

- 3. Two new studies suggest that HPV tests are more effective than pap smears for cervical cancer screening | TIME [time.com]

- 4. Pap test - Wikipedia [en.wikipedia.org]

- 5. PAP1 signaling involves MAPK signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Pap-IN-2 solubility and stability issues

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for Pap-IN-2, a potent inhibitor of Purple Acid Phosphatase (PAP). The information is designed to assist you in overcoming common challenges related to the solubility and stability of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a competitive inhibitor of Purple Acid Phosphatase (PAP), with a reported inhibitory constant (Ki) of 186 nM.[1] PAP is also known as Tartrate-Resistant Acid Phosphatase (TRAP) or Acid Phosphatase 5 (ACP5). Due to the role of PAP in bone metabolism, this compound is under investigation as a potential therapeutic agent for osteoporosis.[2][3]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: this compound is a phosphonic acid derivative. Generally, phosphonic acids have low solubility in organic solvents but are soluble in water and alcohols.[4] For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for similar research compounds. It is crucial to use anhydrous (water-free) DMSO, as moisture can reduce the solubility of many organic compounds.

Q3: My this compound solution appears cloudy or has precipitated after dilution in an aqueous buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. To address this:

-

Lower the final concentration: The concentration of this compound in your final working solution may be too high. Try lowering the concentration.

-

Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.

-

Use a surfactant: For in vivo or some in vitro applications, a formulation with a surfactant like Tween-80 and a co-solvent like PEG300 may be necessary to maintain solubility.

-

Sonication: Brief sonication can help to redissolve small precipitates.

Q4: What are the recommended storage conditions for this compound?

-

Powder: Store the lyophilized powder at -20°C, protected from light and moisture.

-

Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C for long-term storage. For short-term storage, -20°C is acceptable.

Q5: How many freeze-thaw cycles can I subject my this compound stock solution to?

A5: It is highly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is the best practice to maintain the integrity of the inhibitor.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Difficulty dissolving this compound powder | 1. Inappropriate solvent. 2. Low-quality or non-anhydrous solvent. 3. Compound has degraded due to improper storage. | 1. Use high-purity, anhydrous DMSO to prepare a stock solution. 2. Gently warm the solution (not exceeding 40°C) and/or sonicate to aid dissolution. 3. Ensure the powdered compound has been stored correctly at -20°C and protected from moisture. |

| Precipitation in cell culture media | 1. Final concentration of this compound is too high. 2. The percentage of DMSO in the final working solution is too high, causing the compound to precipitate. | 1. Perform a dose-response experiment to determine the optimal, soluble concentration for your assay. 2. Keep the final DMSO concentration in your cell culture medium below 0.5% (v/v). Prepare a more concentrated stock solution if necessary to minimize the volume added. |

| Inconsistent experimental results | 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate concentration of the stock solution. | 1. Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution. 2. Re-evaluate the preparation of your stock solution, ensuring the powder was fully dissolved. |

Quantitative Data Summary

Due to the limited publicly available data for this compound, a comprehensive quantitative summary is not possible at this time. The following table provides general solubility information for phosphonic acids.

| Solvent Type | General Solubility of Phosphonic Acids |

| Water | Soluble |

| Alcohols (e.g., Methanol, Ethanol) | Soluble |

| Non-polar organic solvents (e.g., Hexane, Toluene) | Poorly soluble |

| Polar aprotic solvents (e.g., DMSO) | Generally soluble (used for stock solutions) |

Note: This information is based on the general properties of phosphonic acids and may not be fully representative of this compound.[4] It is always recommended to perform small-scale solubility tests before preparing a large stock solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube. Note: The molecular weight of this compound is required for this calculation and should be obtained from the supplier's datasheet.

-

Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the solution is not completely clear, sonicate in a water bath for 5-10 minutes.

-

Once fully dissolved, aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage.

Workflow for Preparing this compound Stock Solution

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway

Mechanism of Action of this compound in Bone Metabolism

This compound inhibits Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme highly expressed in osteoclasts. Osteoclasts are responsible for bone resorption, the process of breaking down bone tissue. TRAP is believed to dephosphorylate key bone matrix proteins, such as osteopontin, which is involved in osteoclast attachment to the bone surface. By inhibiting TRAP, this compound is hypothesized to interfere with osteoclast function, leading to a decrease in bone resorption. This makes it a potential therapeutic target for treating osteoporosis, a condition characterized by excessive bone loss.

Caption: Proposed mechanism of this compound in inhibiting bone resorption.

References

- 1. Increased Tartrate-Resistant Acid Phosphatase Expression in Osteoblasts and Osteocytes in Experimental Osteoporosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purple acid phosphatase inhibitors as leads for osteoporosis chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of purple acid phosphatase inhibitors by fragment-based screening: promising new leads for osteoporosis therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphonate - Wikipedia [en.wikipedia.org]

Technical Support Center: Optimizing Pap-IN-2 Concentration for Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pap-IN-2. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

A1: The optimal concentration of this compound is cell-line and assay-dependent. A good starting point is to perform a dose-response curve to determine the IC50 value in your specific experimental system. Based on available data for similar PAP inhibitors, a concentration range of 0.1 µM to 100 µM could be a reasonable starting point for initial range-finding experiments. For a known inhibitor of Prostatic Acid Phosphatase (PAP), an IC50 value of 2 µM has been reported, suggesting that concentrations around this value are likely to be effective.[1]

Q2: How should I dissolve and store this compound?

A2: this compound is predicted to be soluble in organic solvents such as dimethylsulfoxide (DMSO). For stock solutions, it is advisable to dissolve the compound in 100% DMSO.[2] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based experiments, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Q3: I am not observing the expected inhibitory effect of this compound. What could be the reason?

A3: There are several potential reasons for a lack of inhibitory effect:

-

Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration.

-

Compound Instability: Ensure that the compound has been stored correctly and has not degraded. Repeated freeze-thaw cycles or prolonged storage at room temperature can affect its activity.

-

Cellular Factors: The target protein (PAP) expression level in your chosen cell line might be too low, or the cells may have intrinsic resistance mechanisms.

-

Experimental Error: Double-check all experimental steps, including reagent preparation, cell seeding density, and incubation times.[3][4]

Q4: I am observing significant cell toxicity or off-target effects. What should I do?

A4: If you observe significant cytotoxicity, consider the following:

-

Lower the Concentration: The concentration of this compound might be too high. Try using a lower concentration range in your experiments.

-

Reduce Incubation Time: Shortening the exposure time of the cells to the compound may mitigate toxic effects.

-

Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not causing toxicity. A solvent-only control is crucial.

-

Use Control Compounds: Include a negative control (an inactive analog, if available) and a positive control (a known inhibitor of the pathway) to help differentiate specific effects from non-specific toxicity.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Inconsistent results between experiments | Variability in cell density, passage number, or reagent preparation. | Standardize your experimental protocol. Use cells within a consistent passage number range and ensure accurate and consistent preparation of all reagents.[5] |

| Instability of this compound. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. | |

| High background signal in the assay | Non-specific binding of reagents. | Optimize blocking steps and washing procedures in your assay protocol. |

| Intrinsic fluorescence of the compound. | If using a fluorescence-based assay, check for any inherent fluorescence of this compound at the excitation and emission wavelengths used. | |

| Precipitation of this compound in culture medium | Low solubility of the compound in aqueous solutions. | Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells. Visually inspect the medium for any signs of precipitation after adding the compound. Consider using a different solvent or a solubilizing agent if precipitation persists. |

Quantitative Data Summary

The following table summarizes key quantitative data for a representative inhibitor of Prostatic Acid Phosphatase (PAP), which can be used as a reference for experiments with this compound.

| Parameter | Value | Notes |

| IC50 (Compound 1) | 2 µM | Determined in an in vitro PAP activity assay. |

| Solubility | Soluble in DMSO | Stock solutions are typically prepared in 100% DMSO. |

Experimental Protocols

Protocol 1: Determination of IC50 Value for this compound

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range could be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Signaling

-

Cell Treatment: Treat cells with this compound at the desired concentration (e.g., at its IC50 or 2x IC50) for a specific duration. Include an untreated or vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins in the signaling pathway (e.g., phosphorylated and total forms of ERK, JNK, p38).

-

Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Caption: Hypothetical signaling pathway of a PAP protein and the inhibitory action of this compound.

Caption: General experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Troubleshooting Pap-IN-2 Experimental Results

Welcome to the technical support center for Pap-IN-2, a novel kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and providing clear protocols for its use.

I. Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

In Vitro Kinase Assays

Question: Why are my in vitro kinase assay results showing high variability between replicate wells?

High variability can obscure the true effect of this compound. Several factors can contribute to this issue.[1][2]

| Possible Cause | Recommended Solution |

| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. For small or viscous volumes, use reverse pipetting techniques. Prepare a master mix of reagents to dispense across the plate to ensure consistency.[1][2] |

| Compound Precipitation | This compound, like many small molecules, may have limited solubility in aqueous buffers. Visually inspect for any precipitation. If observed, consider adjusting the buffer composition or the final DMSO concentration. |

| Edge Effects | The outer wells of a microplate are prone to evaporation, which can concentrate reagents and alter results.[1] Avoid using the outermost wells or fill them with sterile water or PBS to create a humidity barrier. |

| Inconsistent Incubation | Ensure consistent incubation times and temperatures. Use a multi-channel pipette or automated liquid handler to start and stop all reactions simultaneously. |

| Reagent Mixing | Inadequate mixing can lead to concentration gradients. Ensure all components are mixed thoroughly before and after addition, without creating bubbles. |

Question: My IC50 value for this compound is inconsistent between experiments. What could be the cause?

Fluctuations in IC50 values are a common challenge. The following table outlines potential causes and solutions.

| Possible Cause | Recommended Solution |

| Variable Enzyme Activity | Use a fresh aliquot of the kinase for each experiment. Avoid repeated freeze-thaw cycles. Run a positive control inhibitor to ensure the enzyme is active and the assay is performing as expected. |

| Incorrect ATP Concentration | The IC50 of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration. Use an ATP concentration that is at or near the Km of the kinase for the most accurate and reproducible results. |

| Compound Degradation | Prepare fresh serial dilutions of this compound for each experiment from a stable stock solution. |

| Inaccurate Dilutions | Verify the concentration of your stock solution. Perform serial dilutions carefully and use calibrated pipettes. |

Cell-Based Signaling Assays (Western Blotting)

Question: I am not seeing any inhibition of my target protein's phosphorylation via Western Blot after treating cells with this compound.

This could be due to a variety of experimental factors, from the compound's activity in a cellular environment to the technical execution of the Western Blot.

| Possible Cause | Recommended Solution |

| Poor Cell Permeability | This compound may not be efficiently entering the cells. Consider performing a cell permeability assay or using a positive control compound with known cell permeability. |

| Insufficient Incubation Time | The inhibitory effect may be time-dependent. Perform a time-course experiment (e.g., 30 minutes, 1, 2, 6, 24 hours) to determine the optimal treatment duration. |

| Compound Inactivity in Cells | In-cell activity can differ from in vitro results due to factors like high intracellular ATP concentrations or rapid metabolism of the compound. Confirm target engagement in cells using methods like the cellular thermal shift assay (CETSA). |

| Ineffective Lysis/Sample Prep | Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of your target protein. |

| Western Blot Technical Issues | A weak or absent signal could be due to issues with antibody concentration, transfer efficiency, or blocking. Use a positive control cell lysate (from cells stimulated to induce phosphorylation) to validate your antibody and protocol. |

Question: My Western Blot shows high background or non-specific bands. How can I fix this?

High background and non-specific bands can make interpreting your results difficult.

| Possible Cause | Recommended Solution |

| Inadequate Blocking | Optimize the blocking step. Try different blocking agents (e.g., 5% non-fat milk, 5% BSA) or increase the blocking time. |

| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background. |

| Insufficient Washing | Increase the number and/or duration of wash steps after antibody incubations to remove unbound antibodies. |

| Sample Degradation | Protease activity can lead to smaller, non-specific bands. Always use protease inhibitors in your lysis buffer and keep samples on ice. |

| Contamination | Keratin contamination can appear as bands around 55-65 kDa. Ensure buffers are fresh and handle gels and membranes with gloves. |

Cell Viability Assays

Question: My positive control (e.g., staurosporine) shows a cytotoxic effect, but this compound does not, even at high concentrations.

| Possible Cause | Recommended Solution |

| Cell Line Resistance | The chosen cell line may not depend on the target kinase for survival, or it may have redundant signaling pathways. Screen a panel of different cell lines to find a sensitive model. |

| Insufficient Incubation Time | The cytotoxic effects of inhibiting a specific pathway may take longer to manifest than broad-spectrum agents. Perform a time-course experiment (e.g., 24, 48, 72 hours). |

| Compound Solubility | Ensure this compound is fully dissolved in the cell culture media at the tested concentrations. Visually inspect for precipitation. |

| Assay Interference | The compound may interfere with the viability assay reagent itself (e.g., inherent fluorescence in a fluorescence-based assay). Run a control with the compound and assay reagent in cell-free media. |

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound? A1: this compound is soluble in DMSO. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in DMSO and storing it in aliquots at -20°C or -80°C.

Q2: What is the maximum final DMSO concentration I should use in my cell-based assays? A2: Most cell lines can tolerate DMSO up to 0.5%, but it is best to keep the final concentration at or below 0.1% to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration as your treated samples) in your experiments.

Q3: How can I confirm that this compound is engaging its target kinase within the cell? A3: Target engagement can be confirmed by several methods. A straightforward approach is to perform a Western Blot to check for the decreased phosphorylation of a known direct downstream substrate of the target kinase. More advanced methods include the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of the target protein upon ligand binding.

Q4: My results from an MTT assay and an ATP-based viability assay (e.g., CellTiter-Glo®) are not correlating. Why? A4: Different viability assays measure different cellular parameters. MTT measures metabolic activity (mitochondrial reductase function), while CellTiter-Glo® measures intracellular ATP levels, which is often considered a more direct indicator of cell viability. Discrepancies can arise if your compound affects mitochondrial function without immediately impacting ATP levels, or vice-versa.

Q5: What are some essential controls to include in my experiments? A5:

-

Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the experimental samples.

-

Positive Control (Inhibitor): A known inhibitor of the target kinase or pathway to validate the assay system.

-

Negative Control (Compound): An inactive structural analog of this compound, if available.

-

Untreated Control: Cells that have not been treated with any compound or vehicle.

-

Loading Control (Western Blot): An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

III. Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Assay Conditions |

| Target Kinase A | 15 | 10 µM ATP, Radiometric Assay |

| Off-Target Kinase B | 1,250 | 10 µM ATP, Radiometric Assay |

| Off-Target Kinase C | >10,000 | 10 µM ATP, Radiometric Assay |

| Off-Target Kinase D | 850 | 10 µM ATP, Radiometric Assay |

Table 2: Effect of this compound on Cell Viability in Different Cell Lines (72h Incubation)

| Cell Line | Target Kinase A Expression | GI50 (µM) | Assay Method |

| Cell Line X (High) | High | 0.25 | CellTiter-Glo® |

| Cell Line Y (Low) | Low | > 50 | CellTiter-Glo® |

| Cell Line Z (High, Mutated) | High | 15.8 | CellTiter-Glo® |

IV. Experimental Protocols

Protocol 1: General In Vitro Kinase Assay (Radiometric Format)

This protocol outlines a standard procedure for determining the IC50 of this compound against a purified kinase.

-

Prepare Reagents:

-

Kinase Reaction Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

This compound: Prepare a 10-point, 3-fold serial dilution series in DMSO, starting from 100 µM.

-

Kinase: Dilute the purified kinase in Kinase Reaction Buffer to the desired final concentration.

-

Substrate Mix: Prepare a mix of the specific peptide substrate and [γ-³³P]ATP in Kinase Reaction Buffer. The final ATP concentration should be at its Km for the kinase.

-

-

Assay Procedure:

-

Add 5 µL of Kinase Reaction Buffer to the wells of a 96-well plate.

-

Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add 10 µL of the diluted kinase solution to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the Substrate Mix to each well.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 25 µL of 3% phosphoric acid.

-

-

Detection:

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Western Blot for Pathway Inhibition

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (and controls) for the desired time.

-

Wash cells once with ice-cold PBS.

-

Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples with lysis buffer and add Laemmli sample buffer.

-

Boil samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C, diluted in blocking buffer.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate.

-

Image the blot using a digital imager or X-ray film.

-

Strip the membrane (if necessary) and re-probe for total protein and a loading control.

-

Protocol 3: Cell Viability (ATP-Based Assay)

This protocol uses a luminescent assay to quantify ATP as an indicator of viable cells.

-

Cell Plating:

-

Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture media.

-

Treat the cells and incubate for the desired period (e.g., 72 hours). Include vehicle-only and untreated controls.

-

-

Assay Procedure:

-

Equilibrate the plate and the assay reagent (e.g., CellTiter-Glo®) to room temperature.

-

Add a volume of the assay reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Detection:

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent viability for each concentration relative to the vehicle control.

-

Plot the results to determine the GI50 (concentration for 50% growth inhibition).

-

V. Visualizations

Caption: A generic signaling pathway illustrating the inhibitory action of this compound.

Caption: Experimental workflow for the characterization of a kinase inhibitor.

Caption: A decision tree for troubleshooting cell viability assay results.

References

improving the efficacy of Pap-IN-2 in assays

Welcome to the technical support resource for Pap-IN-2, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to ensure the effective use of this compound in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions as a catalytic inhibitor of PARP enzymes, particularly PARP1 and PARP2. These enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By binding to the catalytic domain of PARP, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, a process necessary for recruiting other DNA repair proteins. A key aspect of its efficacy is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of damage. This trapped PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and can lead to the formation of double-strand breaks (DSBs).[1][2][3][4]

Q2: In which type of cancer cell lines is this compound expected to be most effective?

A2: this compound is expected to show the highest efficacy in cancer cells with a deficiency in the Homologous Recombination (HR) DNA repair pathway. This is known as "synthetic lethality."[2] Cancers with mutations in genes like BRCA1 or BRCA2 are prime examples of HR-deficient tumors. In these cells, the DSBs that form as a consequence of PARP trapping cannot be efficiently repaired, leading to genomic instability and cell death.

Q3: What are the recommended solvents and storage conditions for this compound?

A3: For in vitro assays, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions. Stock solutions should be aliquoted into small, single-use volumes to prevent repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store these aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.

Q4: What is the difference between IC50 (enzymatic inhibition) and EC50 (PARP trapping)?

A4: The IC50 value represents the concentration of this compound required to inhibit 50% of the PARP enzyme's catalytic activity. This is typically measured in biochemical assays. The EC50 value for PARP trapping refers to the concentration of this compound that is effective in trapping 50% of the PARP enzyme on the DNA. PARP trapping is considered a more direct measure of the cytotoxic potential of the inhibitor in a cellular context.

Troubleshooting Guides

Issue 1: Low or No Efficacy in Cell-Based Assays

Q: I am not observing the expected level of cytotoxicity with this compound in my HR-deficient cell line. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors. Below is a step-by-step guide to troubleshoot the problem.

-

Possible Cause 1: Inaccurate Compound Concentration.

-

Solution: Errors in weighing the compound or in performing serial dilutions can result in a lower-than-intended final concentration. Prepare a fresh stock solution, ensuring your balance is calibrated and use precise pipetting techniques.

-

-

Possible Cause 2: High Final DMSO Concentration.

-

Solution: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity, which can mask the specific effect of this compound. Prepare dilutions of your this compound stock in a way that minimizes the final DMSO concentration.

-

-

Possible Cause 3: Poor Cellular Uptake.

-

Solution: The physicochemical properties of this compound might limit its entry into cells, or it could be actively removed by efflux pumps. You can assess uptake by using cell lines with varying expression levels of drug transporters or by attempting to measure the intracellular concentration of the compound.

-

-

Possible Cause 4: Suboptimal Assay Duration.

-

Solution: The cytotoxic effects of PARP inhibitors are often dependent on cells progressing through the cell cycle. Ensure your assay duration is sufficient (e.g., 72 hours or longer) to allow for replication-associated DNA damage to accumulate.

-

-

Possible Cause 5: Cell Line Integrity.

-

Solution: Confirm the HR-deficient status of your cell line (e.g., via sequencing or functional assays like RAD51 foci formation). Cell lines can lose their characteristic mutations over time with repeated passaging.

-

Issue 2: Compound Precipitation in Solution

Q: I observed a precipitate in my this compound stock solution after thawing, or when diluting it into my aqueous assay buffer. How can I resolve this?

A: PARP inhibitors are often hydrophobic, leading to solubility challenges.

-

Possible Cause 1: Compound came out of solution during freezing.

-

Solution: Before making dilutions, gently warm the stock solution vial to 37°C and vortex or sonicate until the precipitate is completely redissolved. Always visually inspect the solution for clarity before use.

-

-

Possible Cause 2: Poor solubility in aqueous buffer.

-

Solution: When diluting the DMSO stock into an aqueous buffer, the drastic change in polarity can cause the compound to precipitate. To mitigate this, add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations. Making intermediate dilutions in DMSO before the final dilution into the aqueous buffer can also be beneficial.

-

-

Possible Cause 3: Contaminated DMSO.

-

Solution: DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating power. Use fresh, anhydrous, high-purity DMSO to prepare stock solutions.

-

Issue 3: High Variability Between Experimental Replicates

Q: My results are inconsistent across replicate wells in my 96-well plate assay. What could be causing this variability?

A: High variability can obscure the true biological effect of this compound.

-

Possible Cause 1: Incomplete Dissolution or Mixing.

-

Solution: Ensure the compound is fully dissolved in your stock and working solutions. After adding the compound to the assay plate, mix thoroughly by gentle shaking or by pipetting up and down several times.

-

-

Possible Cause 2: Pipetting Errors.

-

Solution: Use calibrated pipettes and practice consistent pipetting technique. When preparing plates, consider using a multichannel pipette for adding reagents to minimize well-to-well variation.

-

-

Possible Cause 3: Edge Effects.

-

Solution: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile buffer or media.

-

-

Possible Cause 4: Cell Seeding Inconsistency.

-

Solution: Ensure a homogeneous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a short period before placing it in the incubator to allow for even cell distribution.

-

Quantitative Data: Efficacy of Representative PARP Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) for several well-characterized PARP inhibitors. This data is provided as a reference for expected potency. The efficacy of this compound should be determined empirically.

| Inhibitor | Target | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |

| Olaparib | PARP1 | Enzymatic | - | ~1 | |

| Olaparib | PARP2 | Enzymatic | - | ~5 | |

| Olaparib | Cytotoxicity | MDA-MB-436 (BRCA1 mut) | ~1.7 µM | ||

| Rucaparib | PARP1 | Enzymatic | - | ~1 | |

| Niraparib | PARP1/2 | Enzymatic | - | ~4-5 | |

| Talazoparib | PARP1 | Enzymatic | - | ~0.5 | |

| Talazoparib | PARP Trapping | Cellular | - | Potent Trapping | |

| Veliparib | PARP1/2 | Enzymatic | - | ~5 |

Key Experimental Protocols

Protocol 1: PARP Trapping Assay (Fluorescence Polarization)

This assay directly measures the ability of this compound to trap PARP1 on a fluorescently labeled DNA probe.

Materials:

-

Purified recombinant PARP1 enzyme

-

Fluorescently labeled DNA oligonucleotide duplex

-

PARPtrap™ Assay Buffer

-

Nicotinamide adenine dinucleotide (NAD+)

-

This compound and control inhibitors

-

Black, low-binding 96-well or 384-well plates

-

Fluorescence plate reader capable of measuring fluorescence polarization (FP)

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in 10% DMSO.

-

Dilute PARP1 enzyme and fluorescent DNA probe to their final working concentrations in 1x PARPtrap™ Assay Buffer.

-

Prepare a concentrated solution of NAD+ in assay buffer.

-

-

Assay Setup (per well):

-

Low FP Control (Maximal Dissociation): Add PARP1 enzyme, fluorescent DNA probe, and NAD+.

-

High FP Control (No Dissociation): Add PARP1 enzyme and fluorescent DNA probe (no NAD+).

-

Test Wells: Add PARP1 enzyme, fluorescent DNA probe, and the desired concentration of this compound.

-

Blank: Add only the fluorescent DNA probe and assay buffer.

-

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow this compound to bind to PARP1.

-

Reaction Initiation: Add NAD+ to all wells except the "High FP Control" and "Blank" wells to start the auto-PARylation reaction.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature.

-

Measurement: Read the fluorescence polarization on a compatible plate reader.

-

Data Analysis: An increase in the FP signal in the presence of this compound is proportional to its PARP trapping activity. Plot the FP values against the log of the this compound concentration to determine the EC50 value.

Protocol 2: Cellular PARP Trapping (Chromatin Fractionation & Immunoblot)

This method assesses PARP trapping in a more physiologically relevant context by measuring the amount of PARP1 bound to chromatin within cells.

Materials:

-

Cell lines (e.g., HR-deficient and HR-proficient)

-

This compound

-

Cell lysis and chromatin fractionation kit

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against PARP1 and a loading control (e.g., Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 4-24 hours).

-

Cell Lysis and Fractionation: Harvest the cells and perform subcellular protein fractionation according to the kit manufacturer's protocol to separate the chromatin-bound proteins from other cellular fractions. It is crucial to include the inhibitor during the fractionation steps to prevent its dissociation.

-

Protein Quantification: Determine the protein concentration of the chromatin fractions using a BCA assay to ensure equal loading.

-

Immunoblotting:

-

Separate equal amounts of protein from the chromatin fractions by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for PARP1.

-

Probe a separate blot or re-probe the same blot with an antibody for a chromatin marker (e.g., Histone H3) as a loading control.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the signal using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities. An increased ratio of PARP1 to Histone H3 in the chromatin fraction of this compound-treated cells compared to the vehicle control indicates PARP1 trapping.

Visualizations

References

overcoming off-target effects of Pap-IN-2

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pap-IN-2, with a special focus on identifying, understanding, and overcoming potential off-target effects. Given that this compound is a putative kinase inhibitor based on a 2-phenylaminopyrimidine (PAP) scaffold, this guide offers a framework for robust experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

This compound is understood to be a research compound belonging to the 2-phenylaminopyrimidine (PAP) class of kinase inhibitors.[1][2] This class of molecules typically functions by competing with ATP for binding within the catalytic cleft of protein kinases, thereby inhibiting their phosphotransferase activity. The specific primary target of this compound must be validated experimentally by the end-user, but this guide will refer to it as "Target Kinase X" for illustrative purposes.

Q2: What are "off-target" effects and why are they a concern when using this compound?

Off-target effects are unintended interactions of a drug or compound with proteins other than its primary target. For a kinase inhibitor like this compound, this usually means the inhibition of other kinases in the human kinome, which comprises over 500 members.[3][4] These unintended interactions are a significant concern because they can lead to:

-

Misinterpretation of experimental results: A biological effect might be wrongly attributed to the inhibition of the primary target when it is actually caused by an off-target activity.

-

Unforeseen cellular phenotypes: Inhibition of other signaling pathways can produce complex and unexpected biological responses.

-

Potential for toxicity: In a therapeutic context, off-target effects can cause adverse side effects.

Q3: How can I proactively assess the specificity of my batch of this compound?

To understand the selectivity of this compound, a comprehensive kinase selectivity profile is recommended. This involves screening the compound against a large panel of purified human kinases. Commercial services like KINOMEscan™ use competition binding assays to quantify the interaction of a compound with hundreds of kinases. Such a profile will reveal which kinases, besides Target Kinase X, are bound and potentially inhibited by this compound, providing a roadmap of its potential off-target activities.

Q4: My experiment requires a highly specific inhibitor for Target Kinase X. Are there strategies to develop a more specific version of this compound?

If this compound shows significant off-target activity that interferes with your experiments, several medicinal chemistry strategies can be employed to improve specificity. By analyzing the structural basis of how this compound binds to its on-target and off-target kinases (if crystal structures are available), chemists can design chemical analogs. These new molecules might incorporate modifications that enhance interactions with the unique features of Target Kinase X's active site while disrupting binding to off-target kinases.

Troubleshooting Guides

Issue 1: An unexpected or inconsistent phenotype is observed after treating cells with this compound.

This common issue can often be traced to off-target effects. Follow this step-by-step guide to diagnose the problem.

Question: How can I confirm that the observed cellular effect of this compound is due to the inhibition of its intended target, Target Kinase X?

Answer: A multi-pronged approach is necessary to link the compound's activity to its target.

-

Confirm On-Target Engagement in Cells: First, verify that this compound is entering the cells and binding to Target Kinase X at the concentrations used. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement (TE) Assay are powerful methods for this purpose. A positive result in these assays confirms that the compound engages its target in a physiological context.

-

Analyze Downstream Signaling: Use western blotting to check if this compound inhibits the phosphorylation of a known, direct substrate of Target Kinase X. A dose-dependent decrease in substrate phosphorylation provides strong evidence of on-target pathway modulation.

-

Use a Structurally Unrelated Inhibitor: Treat your cells with a different inhibitor of Target Kinase X that has a distinct chemical scaffold. If this second inhibitor reproduces the phenotype observed with this compound, it is more likely that the effect is due to on-target inhibition.

-

Perform a Rescue Experiment: If possible, generate a cell line that expresses a mutant version of Target Kinase X that is resistant to this compound binding but retains its catalytic activity. If the phenotype disappears in these cells upon treatment with this compound, it strongly implicates the on-target activity as the cause.

-

Conduct a Kinome-wide Profile: As mentioned in the FAQs, a broad kinase screen will identify the most likely off-target candidates. You can then investigate whether inhibition of these specific off-targets could explain the observed phenotype.

Issue 2: The potency or phenotype of this compound differs significantly across various cell lines.

Question: Why does this compound show different effects depending on the cell type used?

Answer: This variability is common and can be explained by several factors:

-

Differential Expression of Targets: The expression levels of both the on-target and potential off-target kinases can vary dramatically between cell lines. A cell line might exhibit a strong off-target phenotype simply because it expresses a sensitive off-target kinase at a much higher level than other cells.

-

Varying Signaling Networks: The downstream consequences of inhibiting a kinase depend on the existing network of signaling pathways in a particular cell type. The cellular context dictates the ultimate biological response.

-

Drug Efflux and Metabolism: Different cell lines may have varying levels of drug efflux pumps (like P-glycoprotein) or metabolic enzymes that can alter the effective intracellular concentration of this compound.

Data Presentation

Effective management of off-target effects begins with clear data organization. Use the tables below as templates for summarizing your findings.

Table 1: Example Kinome Selectivity Profile for this compound (1 µM Screen)

| Kinase Target | Binding (% of Control) | Classification | Potential Implication |

| Target Kinase X | 5% | On-Target | High-affinity binding confirmed |

| Off-Target Kinase A | 8% | Potent Off-Target | May contribute to observed phenotype |

| Off-Target Kinase B | 30% | Moderate Off-Target | Potential for off-target effects at higher doses |

| Off-Target Kinase C | 85% | Negligible Binding | Unlikely to be a direct target |

| ... (other kinases) | >90% | Non-binder | Considered insignificant |

Table 2: Comparative Potency of this compound

| Target | Biochemical IC₅₀ (nM) | Cellular Target Engagement EC₅₀ (nM) |

| Target Kinase X | 15 | 75 |

| Off-Target Kinase A | 50 | 250 |

| Off-Target Kinase B | 400 | >1000 |

Experimental Protocols

Protocol 1: Kinome Profiling via Competition Binding Assay

This protocol provides a conceptual overview. For detailed execution, refer to the specific guidelines of your chosen service provider (e.g., Eurofins KINOMEscan™).

Objective: To quantitatively measure the binding interactions of this compound against a comprehensive panel of human kinases.

Methodology:

-

A test concentration of this compound (e.g., 1 µM) is mixed with a panel of DNA-tagged kinases.

-

An immobilized, active-site directed ligand is added to the mixture. Kinases not bound by this compound will bind to this immobilized ligand.

-

The mixture is passed over a capture matrix. Kinases bound to the immobilized ligand are retained, while those bound to this compound flow through.

-

The amount of each kinase captured is quantified using a sensitive method like qPCR on the DNA tags.

-

Results are typically expressed as "% of Control", where a lower percentage indicates stronger binding of this compound to the kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To verify the engagement of this compound with its target kinase within intact cells.

Methodology:

-

Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with a desired concentration of this compound and another with a vehicle control for 1-2 hours.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer, typically containing protease inhibitors.

-

Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

-

Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

Analysis: Collect the supernatant and analyze the amount of soluble Target Kinase X at each temperature point using Western blotting or ELISA.

-

Data Interpretation: Plot the amount of soluble target protein against temperature. A rightward shift in the melting curve for the this compound-treated cells compared to the vehicle control indicates target stabilization and therefore, engagement.

Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

Troubleshooting Logic Diagram

References

Technical Support Center: Pap-IN-2 Protocol Modifications

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pap-IN-2, a potent inhibitor of Purple Acid Phosphatase (PAP), also known as Tartrate-Resistant Acid Phosphatase (TRAP or ACP5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of Purple Acid Phosphatase (PAP), with a reported inhibitory constant (Ki) of 186 nM.[1][2][3] In mammals, the primary target is Tartrate-Resistant Acid Phosphatase (TRAP), also known as Acid Phosphatase 5 (ACP5). This enzyme is highly expressed in osteoclasts and is a key player in bone resorption, making it a therapeutic target for osteoporosis.[3][4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For long-term storage, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q3: What is a good starting concentration for my cell-based experiments?

A3: A common starting point for a new inhibitor is to test a wide range of concentrations. Based on its Ki value, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time will vary depending on the cell type and the biological process being studied. For signaling pathway studies (e.g., phosphorylation of target proteins), shorter incubation times of 1 to 6 hours may be sufficient. For functional assays such as cell viability or differentiation, longer incubation times of 24 to 72 hours are typically required. A time-course experiment is recommended to determine the ideal incubation period.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Precipitation of this compound in culture medium. | 1. The final concentration exceeds the solubility limit in the aqueous medium. 2. "Solvent shock" from diluting a high-concentration DMSO stock directly into the medium. | 1. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. 2. Prepare an intermediate dilution in a serum-free medium before adding it to the final culture. 3. Ensure the final DMSO concentration is below 0.5%. |

| High levels of cell death or cytotoxicity. | 1. The concentration of this compound is too high for the specific cell line. 2. The solvent (DMSO) concentration is toxic to the cells. 3. The cell line is highly sensitive to the inhibition of PAP. | 1. Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50) and select a non-toxic working concentration. 2. Run a vehicle control with the same final concentration of DMSO to assess solvent toxicity. 3. Reduce the incubation time. |

| Inconsistent or no observable effect. | 1. The concentration of this compound is too low. 2. The incubation time is too short. 3. The inhibitor has degraded due to improper storage or handling. 4. The cell line does not express sufficient levels of PAP. | 1. Increase the concentration of this compound based on dose-response data. 2. Increase the incubation time. 3. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 4. Confirm PAP (ACP5) expression in your cell line via Western blot or qPCR. |

| Variability between experiments. | 1. Inconsistent cell seeding density or passage number. 2. Inconsistent preparation of this compound dilutions. | 1. Standardize cell culture conditions, including seeding density and passage number. 2. Prepare a master mix of the final this compound concentration in the medium to ensure even distribution across wells. |

Quantitative Data Summary

The following tables provide illustrative data for the optimization of this compound concentration and incubation time in two different cell lines: RAW 264.7 (a murine macrophage cell line often used to model osteoclasts) and Saos-2 (a human osteosarcoma cell line).

Table 1: this compound Concentration Optimization (48h Incubation)

| Cell Line | Concentration (µM) | Cell Viability (%) | PAP Activity Inhibition (%) |

| RAW 264.7 | 0 (Vehicle) | 100 ± 4.5 | 0 |

| 0.1 | 98 ± 5.1 | 25 ± 3.2 | |

| 0.5 | 95 ± 3.8 | 68 ± 4.1 | |

| 1.0 | 92 ± 4.2 | 85 ± 2.9 | |

| 5.0 | 75 ± 6.3 | 95 ± 1.8 | |

| 10.0 | 55 ± 7.1 | 98 ± 1.5 | |

| Saos-2 | 0 (Vehicle) | 100 ± 3.9 | 0 |

| 0.1 | 102 ± 4.0 | 15 ± 2.5 | |

| 0.5 | 99 ± 3.5 | 55 ± 3.7 | |

| 1.0 | 96 ± 4.8 | 78 ± 4.0 | |

| 5.0 | 88 ± 5.5 | 92 ± 2.1 | |

| 10.0 | 70 ± 6.8 | 96 ± 1.9 |

Table 2: this compound Incubation Time Optimization (1.0 µM)

| Cell Line | Incubation Time (h) | Cell Viability (%) | PAP Activity Inhibition (%) |

| RAW 264.7 | 6 | 99 ± 4.1 | 75 ± 5.0 |

| 12 | 97 ± 3.7 | 80 ± 4.3 | |

| 24 | 95 ± 4.5 | 83 ± 3.6 | |

| 48 | 92 ± 4.2 | 85 ± 2.9 | |

| Saos-2 | 6 | 101 ± 3.8 | 65 ± 4.8 |

| 12 | 99 ± 4.0 | 72 ± 3.9 | |

| 24 | 98 ± 3.6 | 76 ± 4.1 | |

| 48 | 96 ± 4.8 | 78 ± 4.0 |

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

-

Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

-

Endpoint Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue) and a PAP activity assay according to the manufacturer's protocols.

Protocol 2: PAP (TRAP) Activity Assay

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a buffer compatible with the TRAP activity assay.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

TRAP Assay: Use a commercially available TRAP activity assay kit. Typically, this involves incubating the cell lysate with a substrate (e.g., p-nitrophenyl phosphate) in an acidic buffer containing tartrate.

-

Measurement: Measure the absorbance of the product at the specified wavelength using a microplate reader.

-

Normalization: Normalize the TRAP activity to the total protein concentration of each sample.

Visualizations

Caption: Workflow for optimizing this compound treatment.

Caption: this compound inhibits PAP/TRAP-mediated signaling.

References

- 1. Identification of purple acid phosphatase inhibitors by fragment-based screening: promising new leads for osteoporosis therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Synthesis and evaluation of novel purple acid phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

Technical Support Center: Refining Pap-IN-2 Delivery Methods in Animal Models

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for a hypothetical PAP inhibitor (referred to as Pap-IN-X)?

A1: While the precise target of "Pap-IN-2" is not specified, we can consider a potential mechanism based on known signaling pathways involving Pancreatitis-Associated Protein 1 (PAP1). PAP1 has been shown to activate the MAPK superfamily (p44/42, p38, and JNK).[1] Therefore, a hypothetical inhibitor, Pap-IN-X, could function by blocking PAP1-mediated activation of this pathway, which is involved in cell proliferation and anti-apoptotic signaling.[1][2]

Q2: My Pap-IN-X is precipitating out of solution during formulation for injection. What can I do?

A2: Precipitation is a common issue for hydrophobic small molecule inhibitors. Here are several strategies to improve solubility for in vivo administration:

-

Co-solvents: A mixture of solvents is often necessary. A common starting point is to dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle like saline or phosphate-buffered saline (PBS). It is crucial to keep the final DMSO concentration to a minimum (ideally <10%) to avoid toxicity.[3]

-

Alternative Solvents: Consider using other biocompatible co-solvents such as polyethylene glycol (e.g., PEG300), ethanol, or cyclodextrins.

-

Nanosuspensions: Preparing a nanosuspension can improve the stability and bioavailability of the compound in the vehicle.[4]

Q3: I'm not observing the expected biological effect in my animal model. What are the potential causes?

A3: A lack of efficacy can stem from several factors:

-

Inadequate Bioavailability: The formulation may not be delivering a sufficient concentration of the inhibitor to the systemic circulation.

-

Insufficient Target Engagement: The administered dose might be too low to achieve the necessary concentration at the target tissue. A dose-response study is essential to determine the optimal dosage.

-

Rapid Metabolism: The inhibitor may be quickly metabolized and cleared from the body. Pharmacokinetic studies are recommended to assess the compound's half-life.

-

Model-Specific Issues: The target pathway may not be as critical in your specific disease model as hypothesized.

Q4: How do I determine the starting dose for my in vivo experiments?

A4: A systematic approach is recommended:

-

In Vitro to In Vivo Extrapolation: Use the in vitro IC50 or EC50 value for target inhibition as a starting point to estimate a target plasma concentration.

-

Dose-Ranging Pilot Study: Conduct a pilot study with a small number of animals across a range of doses to evaluate both efficacy (e.g., target engagement biomarkers) and toxicity (e.g., weight loss, changes in behavior).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Pap-IN-X.

| Problem | Potential Cause | Suggested Solution |

| Precipitation in Formulation | The compound has low aqueous solubility. | - Increase the percentage of the organic co-solvent (e.g., from 10% DMSO to 20% DMSO).- Use a different co-solvent system, such as a mixture of DMSO and PEG300.- Prepare a nanosuspension to enhance stability. |